molecular formula C30H50O B1680969 Shionone CAS No. 10376-48-4

Shionone

Cat. No. B1680969
CAS RN: 10376-48-4
M. Wt: 426.7 g/mol
InChI Key: HXPXUNQUXCHJLL-LZQQOHPBSA-N
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Description

Shionone is a triterpenoid and the primary constituent of an ancient Chinese medicine named Radix Asteris . It is the major triterpenoid isolated from Aster tataricus and has anti-tussive, anti-inflammatory activities . Shionone possesses a unique six-membered tetracyclic skeleton and 3-oxo-4-monomethyl structure .


Molecular Structure Analysis

Shionone possesses a unique six-membered tetracyclic skeleton and 3-oxo-4-monomethyl structure . It is a major triterpenoid isolated from Aster tataricus .


Physical And Chemical Properties Analysis

Shionone is a triterpenoid with a molecular weight of 426.72 and a molecular formula of C30H50O .

Scientific Research Applications

Anti-Inflammatory and Antipyroptotic Effects

Shionone, a triterpenoid component derived from Aster tataricus, shows significant anti-inflammatory properties. A study by Wang et al. (2020) demonstrated its effectiveness in alleviating interstitial cystitis in rats. Shionone reduced pyroptosis by inhibiting the NLRP3 inflammasome pathway, suggesting its potential as a therapeutic agent for cystitis treatment (Wang et al., 2020).

Biosynthesis Characterization

Sawai et al. (2011) explored the biosynthesis of shionone, particularly its unique all six-membered tetracyclic skeleton. They identified an oxidosqualene cyclase in Aster tataricus that predominantly yields shionone, providing insights into its natural production process (Sawai et al., 2011).

Anticancer Properties

Research by Xu et al. (2020) found that shionone exhibits anticancer effects against breast cancer cells. It induces apoptosis and hinders the proliferation, migration, and invasion of these cells by blocking the MEK/ERK and STAT3 signaling pathways (Xu et al., 2020).

Role in Acute Kidney Injury Treatment

Shionone has shown potential in treating sepsis-induced acute kidney injury. A study by Zhang et al. (2022) indicated that it can alleviate this condition by regulating macrophage polarization through the ECM1/STAT5 pathway, highlighting its therapeutic potential in acute kidney injuries (Zhang et al., 2022).

Efficacy in Treating Urinary Tract Infections

A 2023 study by Yin et al. revealed that shionone effectively treats urinary tract infections by reducing bacterial load in bladder epithelial cells. This discovery opens new avenues for treating such infections with fewer side effects (Yin et al., 2023).

Mitigation of Acute Lung Injury

Shionone also plays a role in ameliorating sepsis-induced acute lung injury, as shown by Song et al. (2022). It achieves this by modulating macrophage phenotypes through the ECM1/STAT5/NF-κB pathway, suggesting its use in treating lung injuries related to sepsis (Song et al., 2022).

Anti-Infective Mechanisms Against Streptococcus Pneumoniae

Du et al. (2022) explored shionone's anti-infective mechanism against Streptococcus pneumoniae, particularly its ability to disrupt pneumolysin oligomerization. This property makes it a promising candidate for developing new treatments against drug-resistant strains of this bacterium (Du et al., 2022).

Pharmaceutical Applications and Analysis

Studies have also been conducted on the pharmacokinetics and analysis of shionone, indicating its potential as a viable pharmaceutical compound. For instance, research on its protein binding rates and pharmacokinetic properties provides valuable data for its application in medical treatments (Zhang Lan-tong, 2008; Xie et al., 2013).

Safety And Hazards

Shionone is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Shionone has emerged as an attractive candidate against different diseases, including interstitial cystitis, colitis, cancer, Parkinson’s disease, and urinary tract infections . It has been found to have a protective effect on multiple organs, including the colon, kidneys, lungs, brain, and bladder . Future research could focus on the development of Shionone as a therapeutic and/or supplement .

properties

IUPAC Name

(1R,4aS,4bS,6aS,8R,10aR,10bS,12aS)-1,4b,6a,8,10a,12a-hexamethyl-8-(4-methylpent-3-enyl)-1,3,4,4a,5,6,7,9,10,10b,11,12-dodecahydrochrysen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-21(2)10-9-14-26(4)16-19-30(8)25-13-15-28(6)22(3)23(31)11-12-24(28)29(25,7)18-17-27(30,5)20-26/h10,22,24-25H,9,11-20H2,1-8H3/t22-,24+,25-,26+,27-,28+,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPXUNQUXCHJLL-LZQQOHPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC(C4)(C)CCC=C(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@](C4)(C)CCC=C(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Shionone

CAS RN

10376-48-4
Record name Shionone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10376-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Shionone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010376484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SHIONONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT0AMD31UB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
347
Citations
N Xu, J Hu, K Han, Y Ou, T Ji, J Xing - J. BUON, 2020 - jbuon.com
… effects of Shionone against human breast … Shionone suppresses the migration and invasion of the human breast cancer cells in a dose-dependent manner. Taken all together, Shionone …
Number of citations: 6 jbuon.com
X Wang, H Yin, L Fan, Y Zhou, X Tang, X Fei… - International …, 2021 - Elsevier
… Study shown that Shionone is … of Shionone on experimental models of IC in vivo and in vitro, in order to evaluate the role of inflammatory signaling pathway in the protection of Shionone …
Number of citations: 18 www.sciencedirect.com
R Du, T Wang, H Lv, Y Zou, X Hou, N Hou, P Zhang… - Molecules, 2022 - mdpi.com
… The amount of living bacteria (dyed green) treated with 4 μg/mL or 8 μg/mL shionone was in line with the blank control (Figure 1D). In summary, shionone inhibited PLY hemolytic …
Number of citations: 1 www.mdpi.com
Y Song, Q Wu, H Jiang, A Hu, L Xu, C Tan… - Frontiers in …, 2022 - frontiersin.org
Purpose:The purpose of the present study was to estimate the effect of Shionone(SHI) on sepsis-induced acute lung injury(ALI). Methods:The cecal ligation and puncture (CLP) surgery …
Number of citations: 12 www.frontiersin.org
B Zhang, Y Xue, J Zhao, H Jiang, J Zhu, H Yin… - Frontiers in …, 2022 - frontiersin.org
… Shionone is a natural component with anti-inflammatory activity. In this study, we sought to determine the functional role of Shionone … the 50-Shionone, 100-Shionone and DXM groups …
Number of citations: 6 www.frontiersin.org
H Yin, J Zhu, Y Jiang, Y Mao, C Tang, H Cao… - Cellular …, 2023 - hindawi.com
… Shionone (5, 10, and 20 μg/kg). The results of immunofluorescence analysis in both in vivo and in vitro experiments revealed that Shionone … These results suggested that Shionone has …
Number of citations: 3 www.hindawi.com
S Sawai, H Uchiyama, S Mizuno, T Aoki, T Akashi… - FEBS letters, 2011 - Elsevier
… The structure of shionone was then unambiguously … study of shionone biosynthesis has yet been published, and thus whether a single enzyme carries out the complex steps of shionone …
Number of citations: 28 www.sciencedirect.com
RE Ireland, CJ Kowalski, JW Tilley… - The Journal of Organic …, 1975 - ACS Publications
… tetracyclic ketone 1 to the triterpene shionone (23) is explored … of (±)-shionone achieved through postponement of the … ke-tone 1 to the tetracyclic triterpene shionone (23) 6 is described. …
Number of citations: 22 pubs.acs.org
RE Ireland, CA Lipinski, CJ Kowalski… - Journal of the …, 1974 - ACS Publications
As was the case in the recent alnusenone synthesis, 2a the correct stereochemical disposition of the angular methyl groups about the tetracyclic nucleus of ketone 10 was the initial …
Number of citations: 22 pubs.acs.org
YP Tian, Q Wang, W Yang, DZ Kong, LT Zhang - Chin Herb Med, 2010 - scholar.archive.org
… of shionone in rats. We developed and validated a rapid and sensitive RPHPLC method to … shionone in rat plasma and successfully applied to the pharmacokinetic study of shionone …
Number of citations: 12 scholar.archive.org

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